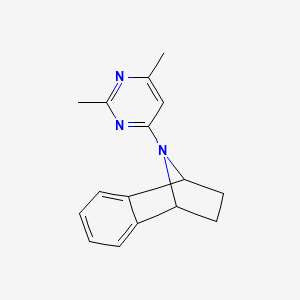

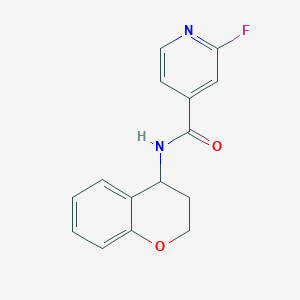

9-(2,6-二甲基嘧啶-4-基)-1,2,3,4-四氢-1,4-二亚氨基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of aminopyrimidine . Aminopyrimidine is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives .

Synthesis Analysis

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . The fitting pattern of the compound illustrated H-bonding interactions with both Arg287 and Tyr283 .Molecular Structure Analysis

Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds had received much interest due to their diverse biological potential .Chemical Reactions Analysis

Pyrimidine synthesis involves various reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines .科学研究应用

反应机理和合成

一项研究探讨了二甲基嘧啶基氰胺与各种二胺的反应,导致形成苯并咪唑-2-胺、咪唑烷-2-亚胺、全氢苯并咪唑-2-亚胺和异咪啶-2-胺衍生物 (Shestakov 等人,2006)。这项研究有助于理解二甲基嘧啶基衍生物的化学行为和在合成新型有机化合物中的潜在应用。

抗菌活性

对吡啶噻吩嘧啶和吡啶噻吩三嗪的研究(它们在结构上与该化合物相关)表明,这些衍生物表现出抗菌活性。研究了单取代和双取代衍生物的合成及其对各种微生物菌株的功效,突出了这些化合物在开发新型抗菌剂中的潜力 (Abdel-rahman 等人,2002).

分子建模和药物开发

另一项研究重点关注与目标化合物密切相关的色满烯衍生物,揭示了它们作为新型抗癌药物先导的潜力。这项研究涉及合成、基于 NMR 的结构分析和分子动力学研究,表明这些化合物作为 DNA 插层剂的作用 (Santana 等人,2020).

催化应用

研究了在负载金属的β沸石催化剂(包括与目标化合物在结构上相关的化合物)上 2-甲基萘的甲基化,以生产 2,6-二甲基萘,这是聚对苯二甲酸萘生产中的重要化学品。这项研究提供了对这些化合物的催化性能和潜在工业应用的见解 (Güleç 等人,2018)。

药物研究

在药物研究中,该化合物的衍生物已被探索其在 sigma(1) 受体的选择性结合和活性,由于其在神经胶质瘤细胞中的抗增殖活性,在肿瘤研究和治疗中显示出潜力 (Berardi 等人,2005).

作用机制

未来方向

Pyrimidine and its fused derivatives have shown promising anticancer activity. These compounds inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests potential future directions for research and development of novel pyrimidines with higher selectivity as anticancer agents .

属性

IUPAC Name |

11-(2,6-dimethylpyrimidin-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-10-9-16(18-11(2)17-10)19-14-7-8-15(19)13-6-4-3-5-12(13)14/h3-6,9,14-15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGGTNBYBGOSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)